molecular formula C12H17ClN2 B3077245 1-[(2-Chlorophenyl)methyl]piperidin-3-amine CAS No. 1044773-99-0

1-[(2-Chlorophenyl)methyl]piperidin-3-amine

Cat. No. B3077245
CAS RN: 1044773-99-0
M. Wt: 224.73 g/mol
InChI Key: CKKVFLXFSLUBDB-UHFFFAOYSA-N
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Description

“1-[(2-Chlorophenyl)methyl]piperidin-3-amine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders Treatment

Dopamine plays a crucial role in the central and peripheral nervous systems, acting through five types of dopamine receptors (D1-5Rs). The study of ligands that modulate these receptors, particularly D2 receptors, is essential for developing treatments for schizophrenia, Parkinson's disease, depression, and anxiety. Research highlights the importance of specific structural features, including aromatic moieties and cyclic amines, for high D2 receptor affinity, indicating that compounds similar to 1-[(2-Chlorophenyl)methyl]piperidin-3-amine may serve as potential therapeutic agents in neuropsychiatric disorders. These findings underline the significance of exploring the structure-activity relationships of such compounds to identify promising drug candidates (Jůza et al., 2022).

Chemical Synthesis and Catalysis

The synthesis and catalytic applications of compounds featuring the piperidine structure, such as 1-[(2-Chlorophenyl)methyl]piperidin-3-amine, are of interest in organic chemistry. Piperidine and related structures are components in various synthetic protocols, including C-N bond-forming cross-coupling reactions, which are pivotal in constructing complex organic molecules. These reactions often employ copper-mediated systems, highlighting the role of piperidine derivatives in developing recyclable catalysts for sustainable chemical synthesis. Such research is foundational for advancing organic synthesis methodologies, with potential implications for pharmaceutical manufacturing and material science (Kantam et al., 2013).

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(2-Chlorophenyl)methyl]piperidin-3-amine”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The compound 1-[(2-Chlorophenyl)methyl]piperidin-3-amine, like many piperidine derivatives, is known to interact with various receptors in the body, such as those for neurotransmitters and hormones. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKVFLXFSLUBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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